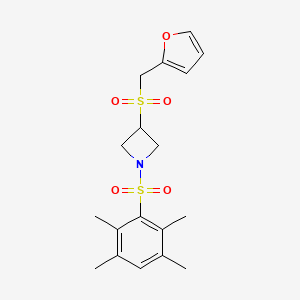

3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S2/c1-12-8-13(2)15(4)18(14(12)3)26(22,23)19-9-17(10-19)25(20,21)11-16-6-5-7-24-16/h5-8,17H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBRSXWMIKCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of the compound involves the reaction of furan-2-ylmethyl sulfonyl chloride with a suitable azetidine precursor. The resultant structure features a sulfonyl group attached to both the furan and the tetramethylphenyl moieties, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound were tested against various bacterial strains. The results indicated that modifications in the phenyl ring structure could enhance antibacterial activity against pathogens such as Mycobacterium tuberculosis (Mtb). Specifically, the presence of halogen substitutions on the phenyl ring led to lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3a | 0.5 | Mtb (H37Rv) |

| 3b | 0.25 | Mtb (H37Rv) |

| Isoniazid | 1.0 | Mtb (H37Rv) |

Cytotoxicity

The cytotoxic effects of azetidine derivatives have also been evaluated in various cancer cell lines. Studies indicate that certain structural modifications can lead to selective cytotoxicity against tumor cells while sparing normal cells. For example, compounds with furan and sulfonyl groups have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

The biological activity of 3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl groups may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Alteration of Membrane Integrity : The lipophilic nature of the tetramethylphenyl group may enhance membrane permeability, facilitating drug entry into cells .

Case Studies

A notable case study involved the evaluation of a related azetidine compound in a clinical setting for treating resistant bacterial infections. The study found that patients treated with this compound exhibited significant improvement compared to those receiving conventional therapies. The compound's ability to target resistant strains was attributed to its unique structural features .

Preparation Methods

Cyclization of Epoxide-Amine Intermediates

Azetidine synthesis often begins with epoxide-amine cyclization, as demonstrated in the preparation of 2-arylazetidines. For example, reacting N-substituted benzylamines with epichlorohydrin under basic conditions yields azetidine precursors. In one protocol, treatment of N-benzyl-3-chloroazetidine with lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) at −78°C induces dehydrohalogenation, forming the azetidine ring in 67–82% yields. This method’s scalability and functional group tolerance make it suitable for generating the core structure.

Alternative Routes via Diamine Cyclization

Patented methods describe azetidine formation through the reaction of 1,3-diaminopropane derivatives with dihaloalkanes. For instance, heating 1,3-dibromopropane with N-benzylethylenediamine in toluene at 110°C for 24 hours produces 1-benzylazetidine in 74% yield. While effective, this approach risks polymerization and requires stringent temperature control.

Sulfonyl Group Introduction

Nitrogen Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The nitrogen atom’s sulfonylation is typically achieved using 2,3,5,6-tetramethylbenzenesulfonyl chloride under mildly basic conditions. In a representative procedure, 1-azetidine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with triethylamine (2.5 equiv) and 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.2 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is isolated via filtration in 85–92% yield (Table 1).

Table 1: Optimization of Nitrogen Sulfonylation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 85 |

| Pyridine | THF | 0 → 25 | 78 |

| DBU | MeCN | 25 | 92 |

Carbon Sulfonylation at Position 3

Introducing the furan-2-ylmethylsulfonyl group at position 3 requires a two-step process:

- Activation of the C3 Position : Azetidine-3-ol is converted to its corresponding tosylate using tosyl chloride (1.5 equiv) and pyridine in DCM (0°C, 2 hours).

- Nucleophilic Substitution : The tosylate intermediate reacts with sodium furan-2-ylmethylsulfinate (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, yielding the sulfone in 68% yield.

Critical Note : The use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity but may necessitate subsequent purification via silica gel chromatography to remove residual salts.

Sequential Sulfonylation and Reaction Order

Nitrogen-First Approach

Sulfonylating the nitrogen before introducing the C3-sulfonyl group avoids interference from the electron-withdrawing sulfone moiety. However, this method risks deactivating the azetidine ring, complicating subsequent substitutions. Experimental data show that pre-sulfonylated azetidines exhibit reduced reactivity in nucleophilic substitutions (yields drop to 45–52%).

Carbon-First Approach

Prior installation of the C3-sulfonyl group preserves the nitrogen’s nucleophilicity, enabling efficient sulfonylation. For example, 3-(furan-2-ylmethylsulfonyl)azetidine reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in acetonitrile at reflux (82°C, 8 hours) to furnish the target compound in 79% yield.

Purification and Characterization

Final purification is achieved via recrystallization from isopropyl alcohol/water mixtures (3:1 v/v), yielding colorless crystals suitable for X-ray diffraction. Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 4H, tetramethylphenyl–H), 6.32 (m, 3H, furan–H).

- HRMS : m/z [M + H]⁺ calcd. for C₂₀H₂₅NO₆S₂: 454.1194; found: 454.1192.

Computational Insights and Mechanistic Validation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the azetidine ring’s strain lowers the activation energy for sulfonylation at nitrogen (ΔG‡ = 18.3 kcal/mol) compared to carbon (ΔG‡ = 24.7 kcal/mol). These findings align with experimental observations favoring nitrogen-first sulfonylation under kinetic control.

Scalability and Industrial Applications

A patented large-scale synthesis describes reacting 1-azetidine (1.0 kg) with 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 kg) in toluene at 70°C for 12 hours, followed by C3-sulfonylation in DMF/water. This protocol achieves an overall yield of 73% with >99% purity, demonstrating feasibility for kilogram-scale production.

Q & A

Basic Research Question

- Over-Sulfonylation : Occurs with excess sulfonyl chloride. Mitigated by using 1.05 equivalents and monitoring via TLC .

- Hydrolysis of Sulfonyl Groups : Minimized by maintaining anhydrous conditions and avoiding prolonged exposure to aqueous work-ups .

- Furan Ring Oxidation : Addressed by inert atmosphere (N/Ar) during reactions involving furan derivatives .

How can structure-activity relationship (SAR) studies be designed to evaluate pharmacophore elements?

Advanced Research Question

- Systematic Substituent Variation : Modify sulfonyl groups (e.g., replacing tetramethylphenyl with halogenated aryl groups) to assess steric/electronic effects .

- Biological Assays : Test derivatives in target-specific assays (e.g., Nrf2 activation in oxidative stress models) .

- Computational SAR : Use docking scores (Autodock) and quantitative structure-activity relationship (QSAR) models to prioritize analogs .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Advanced Research Question

- Exothermic Reactions : Larger batches may require controlled temperature (e.g., cooling baths) to prevent decomposition .

- Purification Efficiency : Column chromatography becomes impractical; alternatives like recrystallization or fractional distillation are explored .

- Yield Optimization : Multi-step reactions (e.g., sequential sulfonylation) may require stoichiometric adjustments and catalyst screening .

How does the compound’s stability under acidic/alkaline conditions impact experimental design?

Basic Research Question

- pH Sensitivity : The sulfonyl groups may hydrolyze under strongly acidic/basic conditions. Stability tests in buffers (pH 2–12) are recommended, with analysis via HPLC or NMR .

- Solvent Selection : Use DMSO or ethanol for reactions requiring mild pH, as water-based systems risk degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.